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Disulfo-ICG-NHS (disodium)

Cat. No.: B12380682
M. Wt: 1032.1 g/mol
InChI Key: HWNPPMDOLGBDCG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disulfo-ICG-NHS (disodium) is a useful research compound. Its molecular formula is C49H51N3Na2O13S3 and its molecular weight is 1032.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disulfo-ICG-NHS (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disulfo-ICG-NHS (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H51N3Na2O13S3 B12380682 Disulfo-ICG-NHS (disodium)

Properties

Molecular Formula

C49H51N3Na2O13S3

Molecular Weight

1032.1 g/mol

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C49H53N3O13S3.2Na/c1-48(2)41(50(28-12-8-11-17-45(55)65-52-43(53)26-27-44(52)54)39-24-18-33-31-35(67(59,60)61)20-22-37(33)46(39)48)15-9-6-5-7-10-16-42-49(3,4)47-38-23-21-36(68(62,63)64)32-34(38)19-25-40(47)51(42)29-13-14-30-66(56,57)58;;/h5-7,9-10,15-16,18-25,31-32H,8,11-14,17,26-30H2,1-4H3,(H2-,56,57,58,59,60,61,62,63,64);;/q;2*+1/p-2

InChI Key

HWNPPMDOLGBDCG-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Origin of Product

United States

Foundational Principles and Contextualization of Disulfo Icg Nhs Disodium in Biomedical Research

Evolution of Near-Infrared Fluorescent Probes in Preclinical Biomedical Research

The use of fluorescent probes has revolutionized biomedical research, enabling the visualization and measurement of biological processes at the molecular level in living subjects. mdpi.com While traditional fluorescence imaging often utilizes visible light, there is significant interference from the natural fluorescence of biomolecules, known as autofluorescence. researchgate.netnih.gov To overcome this limitation, near-infrared (NIR) fluorescence has emerged as a preferred technique for in vivo imaging. mdpi.com

The NIR window, typically between 650 and 900 nm, offers several advantages. mdpi.com Light in this range experiences lower absorption by biological components like hemoglobin and water, allowing for deeper tissue penetration compared to visible light. mdpi.comacs.org Furthermore, autofluorescence is significantly reduced in the NIR region, leading to a lower background signal and an improved signal-to-background ratio. mdpi.comresearchgate.net

The development of NIR fluorescent probes has been a rapidly advancing area of research. mdpi.commdpi.com Early advancements included the use of quantum dots (QDs), such as Ag2S QDs, which offer tunable optical properties and good biocompatibility. mdpi.com Another class of materials, single-walled carbon nanotubes (SWCNTs), also exhibit fluorescence in the NIR spectrum. mdpi.com

Among the various NIR dyes, Indocyanine Green (ICG) is a notable example that has received FDA approval for clinical use. acs.orgacs.org Its absorption maximum is around 800 nm, making it well-suited for deep tissue imaging. aatbio.com Researchers have also developed activatable NIR probes, which only become fluorescent upon interacting with a specific target, further enhancing imaging specificity and reducing background noise. mdpi.com The evolution of these probes continues to push the boundaries of preclinical research, enabling more accurate and detailed investigations of complex biological systems. mdpi.comacs.org

Rationale for the Development of Amine-Reactive Indocyanine Green Derivatives for Research Applications

Indocyanine Green (ICG) is a cyanine (B1664457) dye with a peak spectral absorption near 800 nm, which allows for deep penetration into tissues, making it valuable for applications like determining cardiac output and ophthalmic angiography. aatbio.com While ICG itself is a powerful imaging agent, its utility in targeted molecular imaging is limited without modification. acs.org To address this, researchers have focused on developing derivatives of ICG that can be easily attached to biomolecules, such as antibodies, to create targeted imaging agents. acs.orgnih.gov

The primary strategy for this is to introduce a reactive functional group to the ICG molecule that can form a stable covalent bond with a corresponding functional group on a protein or other molecule of interest. A common approach is to create amine-reactive derivatives of ICG. acs.orgaatbio.com These derivatives are designed to react with primary amines, such as the epsilon-amino group of lysine (B10760008) residues found on the surface of most proteins. glow-bio.com

One of the most widely used amine-reactive ICG derivatives is ICG-sulfo-OSu. acs.orgaatbio.com The addition of sulfonate groups improves the water solubility of the ICG molecule, which is beneficial for biological applications. aatbio.com The N-hydroxysuccinimide (NHS) ester group is highly reactive towards primary amines, facilitating the conjugation process. glow-bio.comiris-biotech.de However, ICG-sulfo-OSu is known to be unstable. aatbio.com This has led to the development of other derivatives, such as ICG-TFP ester, which offers improved stability and higher conjugation yields. aatbio.com

The development of these amine-reactive ICG derivatives has been crucial for advancing targeted optical imaging. By conjugating ICG to antibodies or other targeting ligands, researchers can create probes that specifically bind to and illuminate desired cellular or molecular targets, leading to more accurate and reliable imaging results in preclinical research. acs.orgnih.gov

Academic Significance of Disulfo-ICG-NHS (disodium) as a Molecular Research Tool

Disulfo-ICG-NHS (disodium) is a specific derivative of Indocyanine Green that has garnered significant academic interest as a molecular research tool. ruixibiotech.com It incorporates two sulfonate groups to enhance water solubility and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to amine-containing molecules. iris-biotech.deruixibiotech.com This design allows for the stable labeling of a wide range of biomolecules, including antibodies, peptides, and other proteins, transforming them into targeted near-infrared fluorescent probes. glow-bio.comruixibiotech.com

The primary significance of Disulfo-ICG-NHS lies in its ability to facilitate highly specific and sensitive in vivo imaging. ruixibiotech.com By attaching this dye to a molecule with a known biological target, researchers can non-invasively track the distribution and accumulation of that molecule in real-time within a living organism. mdpi.comruixibiotech.com This capability is invaluable for studying disease progression, evaluating the efficacy of targeted therapies, and understanding complex biological pathways.

The properties of Disulfo-ICG-NHS make it a versatile tool in various research contexts. Its fluorescence in the near-infrared spectrum allows for deep tissue imaging with minimal background interference, a critical advantage for preclinical studies in animal models. mdpi.comacs.org The stable covalent bond formed by the NHS ester ensures that the fluorescent signal remains associated with the targeting molecule, providing a reliable representation of its biodistribution. glow-bio.com

Interdisciplinary Research Domains Benefiting from Disulfo-ICG-NHS (disodium) Applications

The versatility of Disulfo-ICG-NHS (disodium) as a molecular labeling agent has led to its application across a wide range of interdisciplinary research domains. ruixibiotech.com The ability to conjugate this near-infrared fluorescent dye to various biomolecules enables researchers from different fields to visualize and study biological processes with high specificity and sensitivity. glow-bio.comruixibiotech.com

Key research areas that benefit from Disulfo-ICG-NHS applications include:

Molecular Imaging: This is the core application, where the dye is used to create targeted probes for non-invasive imaging of cellular and molecular events in vivo. ruixibiotech.com

Fluorescence-Guided Surgery: In preclinical models, Disulfo-ICG-NHS-labeled probes can be used to illuminate tumors or other pathological tissues, guiding surgeons for more precise resection. ruixibiotech.com

Targeted Drug Delivery: Researchers can attach Disulfo-ICG-NHS to drug delivery systems, such as nanoparticles or liposomes, to track their biodistribution and confirm their accumulation at the target site. iris-biotech.deruixibiotech.com

Biosensing: The dye can be incorporated into biosensors to detect the presence and concentration of specific biomolecules, offering a sensitive method for diagnostics and monitoring. ruixibiotech.com

The broad applicability of Disulfo-ICG-NHS fosters collaboration between chemists, biologists, pharmacologists, and clinicians, driving innovation in both basic science and translational research. d-nb.infonewcastlejro.comukri.org

Compound Information Table

Compound NameAbbreviationKey Features
Disulfo-Indocyanine Green-N-Hydroxysuccinimide ester (disodium salt)Disulfo-ICG-NHS (disodium)Amine-reactive, water-soluble near-infrared fluorescent dye.
Indocyanine GreenICGFDA-approved near-infrared dye for clinical imaging.
Indocyanine Green-sulfo-O-Succinimidyl esterICG-sulfo-OSuAmine-reactive ICG derivative with improved water solubility.
Indocyanine Green-Tetrafluorophenyl esterICG-TFP esterA more stable amine-reactive ICG derivative.
Silver Sulfide Quantum DotsAg2S QDsNear-infrared emitting quantum dots used in preclinical imaging.
Single-Walled Carbon NanotubesSWCNTsCarbon-based nanomaterials with near-infrared fluorescence properties.

Research Application Data

Research AreaApplication of Disulfo-ICG-NHS (or similar derivatives)Research Finding
Glioblastoma Imaging IRDye 800CW (a similar NIR dye) conjugated to RGD peptide to target glioblastoma cells.The probe concentrated in the tumor area, showing a significant difference in signal intensity between tumor-bearing and control animals. mdpi.com
Cancer Imaging ICG-labeled monoclonal antibody targeting the epidermal growth factor receptor.Demonstrated the potential for in vivo photoacoustic imaging of cancer. aatbio.com
Prostate Cancer Imaging ICG-sulfo-OSu conjugated to small molecule inhibitors of prostate-specific membrane antigen (PSMA).The resulting probes showed uptake in PSMA-positive tumors. nih.gov
Intracellular Targeted Therapy ICG conjugated to an antibody recognizing a proliferation-associated antigen (Ki-67).The conjugate demonstrated effective light-induced elimination of proliferating cancer cells. spiedigitallibrary.org
Breast Cancer Multimodality Imaging ICG conjugated to superparamagnetic iron oxide nanoworms.The conjugate allowed for fluorescence, photoacoustic, and magnetic particle imaging of breast cancer in mice. nih.gov

Advanced Synthetic and Functionalization Methodologies for Disulfo Icg Nhs Disodium

Comprehensive Synthetic Strategies for the Core Disulfo-ICG Scaffold

The synthesis of the core Disulfo-ICG scaffold is a multi-step process that begins with the construction of functionalized indolenine precursors. A common approach involves the Fischer indole (B1671886) synthesis or other related methods to create the foundational indole rings. These precursors are then quaternized, often with agents like 1,4-butanesulfone, to introduce the water-soluble sulfonate groups that characterize the "disulfo" aspect of the molecule and enhance its biocompatibility for research applications.

The core structure of the ICG dye is typically formed through the condensation of two equivalents of a quaternized indolenine derivative with a polymethine bridge-forming reagent, such as malonaldehyde dianil hydrochloride or glutaconaldehyde (B1235477) dianilide. thieme-connect.comthieme-connect.com The reaction conditions, including solvent (e.g., ethanol, acetic anhydride) and temperature, are carefully controlled to drive the condensation and formation of the symmetrical cyanine (B1664457) dye backbone. thieme-connect.com The introduction of functional groups for subsequent modifications can be achieved by using appropriately substituted indolenine precursors. thieme-connect.comthieme-connect.com For instance, an amino or carboxyl group can be incorporated into the indolenine ring system, which will later serve as an attachment point for the NHS ester or other functionalities. thieme-connect.com

The general synthetic scheme can be summarized as follows:

Synthesis of Substituted Indolenine: Starting with a substituted phenylhydrazine (B124118) and a ketone, the indolenine ring is formed. The choice of substituents on the phenylhydrazine determines the eventual functionalization sites on the ICG scaffold.

Quaternization: The indolenine is reacted with a sulfonating agent, such as 1,4-butanesulfone, to introduce the hydrophilic sulfobutyl groups.

Condensation: Two molecules of the quaternized indolenine are condensed with a polymethine bridge-forming reagent to create the cyanine dye structure. This step is critical for defining the spectral properties of the dye.

This modular approach allows for the synthesis of a variety of ICG derivatives with tailored properties for specific research needs. acs.org

Optimization of N-Hydroxysuccinimide (NHS) Ester Formation for Bioconjugation Efficacy

The N-Hydroxysuccinimide (NHS) ester is a key functional group that enables the covalent attachment of the Disulfo-ICG dye to primary and secondary amines on biomolecules, such as proteins and antibodies. swisslumix.comlumiprobe.com The efficiency of the bioconjugation reaction is highly dependent on the successful and high-yield formation of the NHS ester.

The standard method for NHS ester formation involves the activation of a carboxylic acid group on the Disulfo-ICG scaffold using a coupling agent, followed by reaction with N-hydroxysuccinimide. thieme-connect.de Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acs.org

Optimization of this reaction is crucial to maximize the yield of the active NHS ester while minimizing side reactions, such as the formation of N-acylurea byproducts or hydrolysis of the ester. acs.orgd-nb.info Key parameters for optimization include:

Reaction Solvent: Anhydrous and amine-free solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred to prevent premature hydrolysis of the NHS ester and reaction with solvent impurities. lumiprobe.com

Coupling Agent and Additives: The choice of coupling agent and the addition of catalysts or stabilizers like N,N-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) can significantly improve reaction rates and yields. acs.org

Reaction Temperature and Time: These parameters are carefully controlled to ensure complete activation of the carboxylic acid and subsequent reaction with NHS, while avoiding degradation of the cyanine dye structure. acs.org

pH Control: The reaction is typically carried out under slightly acidic to neutral conditions to prevent the protonation of the carboxylate, which would inhibit the reaction. However, for the final bioconjugation step, a pH of 8.3-8.5 is optimal. lumiprobe.com

Recent advancements have explored alternative methods for NHS ester synthesis to overcome some of the limitations of carbodiimide-based approaches, aiming for higher purity and more stable products for research applications. thieme-connect.de

Interactive Data Table: Optimization of NHS Ester Formation Conditions
ParameterCondition 1Condition 2Condition 3OutcomeReference
Coupling Agent DCCEDC/HOBtTSTUHigh yield, but N-acylurea byproduct formation with DCC. EDC/HOBt gives cleaner reaction. TSTU is efficient but can be expensive. acs.org
Solvent DMFDMSOAcetonitrileDMF and DMSO are good solvents for ICG derivatives. Acetonitrile can also be used. Purity of the solvent is critical. lumiprobe.com
Temperature 0 °C to RTRT4 °CLower temperatures can reduce side reactions and degradation of the dye. acs.org
pH 6.0-7.04.0-6.0Not controlledSlightly acidic to neutral pH is optimal for the esterification reaction. lumiprobe.com

Regioselective Functionalization Techniques for Modifying Disulfo-ICG-NHS (disodium)

Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on the Disulfo-ICG-NHS molecule. This control is essential for tailoring the properties of the dye, such as its solubility, pharmacokinetic profile in research models, and targeting specificity, without compromising its fluorescent properties.

One common strategy for regioselective functionalization is to introduce a reactive handle during the synthesis of the indolenine precursors. thieme-connect.comthieme-connect.com For example, starting with a phenylhydrazine derivative bearing a protected amino or carboxyl group allows for the eventual deprotection and modification of that specific site on the final ICG scaffold.

Other advanced techniques for regioselective C-H bond functionalization are being explored for complex aromatic systems, which could be applicable to ICG derivatives. researchgate.netnih.govacs.org These methods often employ transition metal catalysts or directing groups to achieve high selectivity. For instance, ortho-functionalization of phenolic compounds has been achieved using various catalytic systems. researchgate.net While not yet standard for Disulfo-ICG-NHS, these approaches hold promise for creating novel derivatives with unique properties for advanced research applications.

The ability to selectively modify different parts of the molecule, such as the indole rings or the polymethine chain, opens up possibilities for creating multifunctional probes. For example, one position could be used for attaching a targeting ligand, while another could be modified to tune the photophysical properties of the dye.

Design and Synthesis of Linkers and Spacers for Controlled Bioconjugation

Cleavable linkers are designed to be stable under certain conditions but break apart in response to a specific stimulus, such as a change in pH, the presence of a particular enzyme, or exposure to light. nih.govrsc.org This "on-demand" release of the dye or a payload is a powerful tool in research for studying dynamic biological processes.

Commonly used cleavable linkers in research probes include:

Disulfide Bonds: These are readily cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells than in the extracellular environment. nih.gov

pH-Sensitive Linkers: Hydrazones and certain acetals are examples of linkers that are stable at neutral pH but hydrolyze under the acidic conditions found in endosomes and lysosomes. researchgate.net

Enzyme-Labile Linkers: Peptide sequences that are substrates for specific proteases can be incorporated as linkers. rsc.orgresearchgate.net This allows for targeted release of the dye in the presence of the target enzyme.

Photocleavable Linkers: These linkers contain a photolabile group that breaks upon irradiation with light of a specific wavelength, offering precise spatiotemporal control over dye release. fluorochem.co.uk

The synthesis of these linkers often involves multi-step organic chemistry to create a bifunctional molecule with one end capable of reacting with the Disulfo-ICG core and the other end with the biomolecule. tum.de

For applications where a stable and permanent linkage between the dye and the biomolecule is desired, non-cleavable linkers are employed. creativebiolabs.netcreative-biogene.comnih.gov These linkers are designed to withstand a wide range of physiological conditions without breaking down.

Examples of non-cleavable linkers include:

Thioether Bonds: Formed by the reaction of a maleimide (B117702) group with a thiol, this is a very stable and commonly used linkage in bioconjugation. creativebiolabs.net

Amide Bonds: These are exceptionally stable and are formed by the reaction of an activated carboxylic acid (like an NHS ester) with an amine. creative-biogene.com

Alkyl and Polyethylene (B3416737) Glycol (PEG) Chains: These can be used as simple, stable spacers to increase the distance between the dye and the biomolecule, which can help to reduce steric hindrance and improve solubility. creativebiolabs.netcreative-biogene.com

The choice of a non-cleavable linker depends on the specific research application and the desired properties of the final bioconjugate. nih.govproteogenix.science For instance, a longer PEG linker might be used to improve the pharmacokinetic properties of a labeled antibody in an in vivo research model. creativebiolabs.net

Interactive Data Table: Comparison of Linker Types for Bioconjugation
Linker TypeCleavage StimulusCommon ChemistryAdvantages in ResearchDisadvantages in ResearchReference
Cleavable: Disulfide Reducing agents (e.g., glutathione)Thiol-disulfide exchangeIntracellular release, responsive to redox environmentPotential for premature cleavage in circulation nih.gov
Cleavable: pH-Sensitive Low pH (e.g., endosomes)Hydrazone, acetal (B89532) formationRelease in specific cellular compartmentsCan have variable stability depending on the specific linker chemistry researchgate.net
Cleavable: Enzyme-Labile Specific enzymes (e.g., proteases)Peptide synthesisHigh specificity of release at the target siteDependent on enzyme expression and activity rsc.orgresearchgate.net
Non-Cleavable: Thioether NoneMaleimide-thiol reactionHigh stability in vivoThe dye-linker-amino acid catabolite may have altered properties creativebiolabs.net
Non-Cleavable: Amide NoneNHS ester-amine reactionVery high chemical stabilityCan sometimes alter the charge of the biomolecule creative-biogene.com

Advanced Analytical Methodologies for Confirming Synthetic Purity and Structural Integrity of Research Intermediates and Final Products

Ensuring the purity and structural integrity of Disulfo-ICG-NHS and its intermediates is paramount for obtaining reliable and reproducible results in research applications. A suite of advanced analytical techniques is employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing purity. d-nb.inforsc.org By using appropriate columns (e.g., reverse-phase C18) and mobile phases, it is possible to separate the desired product from starting materials, byproducts, and degradation products. Hydrophilic Interaction Chromatography (HILIC) can be particularly useful for analyzing highly polar compounds like NHS esters and their hydrolysis products. d-nb.inforsc.org

Mass Spectrometry (MS): This technique is indispensable for confirming the molecular weight of the synthesized compounds, thus verifying their identity. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help to elucidate the elemental composition of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the Disulfo-ICG-NHS molecule and its precursors. nih.gov It provides information about the connectivity of atoms and the presence of specific functional groups.

UV-Visible and Fluorescence Spectroscopy: These techniques are used to confirm the photophysical properties of the dye. thieme-connect.comnih.gov The absorption and emission spectra are characteristic of the ICG chromophore and can be used to verify its integrity and concentration. Any shifts in the spectra can indicate aggregation or degradation. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the presence of key functional groups, such as the sulfonate groups, the carboxylic acid, and the NHS ester, by their characteristic vibrational frequencies. nih.gov

A combination of these methods is typically used to provide a comprehensive characterization of the Disulfo-ICG-NHS compound, ensuring that it meets the high standards of purity and quality required for demanding research applications. sps.nhs.ukeuropa.eu

Bioconjugation Chemistry and Research Applications of Disulfo Icg Nhs Disodium Derivatives

Principles of Amine-Reactive Conjugation with Biomolecules

The foundation of using Disulfo-ICG-NHS ester in bioconjugation lies in its ability to react with primary amines (-NH₂). These amine groups are readily available on many biomolecules, primarily at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. aatbio.comresearchgate.net

The conjugation reaction involves the NHS ester group of the Disulfo-ICG molecule. In an aqueous environment, the primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the fluorescent dye to the biomolecule, and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com

A competing reaction is the hydrolysis of the NHS ester, where water molecules react with the ester, rendering it incapable of conjugating to the amine. This hydrolysis is a critical factor to control for achieving high conjugation yields. thermofisher.com

Reaction Kinetics and Optimization Parameters for High Conjugation Yield in Research Settings

Achieving a high yield of the desired bioconjugate while minimizing unwanted side reactions requires careful optimization of several parameters. The kinetics of the conjugation reaction are significantly influenced by pH, temperature, molar ratio of reactants, and the choice of buffer.

pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. lumiprobe.com For the amine group to be nucleophilic, it must be in its unprotonated form. Therefore, the reaction is typically carried out at a pH between 7.2 and 8.5. thermofisher.com An optimal pH range of 8.3-8.5 is often recommended. lumiprobe.com At lower pH values, the amine group is protonated, reducing its reactivity. Conversely, at higher pH levels (above 9.0), the rate of NHS ester hydrolysis increases significantly, which can lower the conjugation efficiency, especially in dilute protein solutions. aatbio.comthermofisher.com

Temperature and Time: Conjugation reactions with NHS esters are commonly performed for 30 minutes to 4 hours at room temperature or overnight at 4°C. thermofisher.comlumiprobe.com Lower temperatures can help to minimize the rate of hydrolysis of the NHS ester, potentially improving the yield over a longer reaction time.

Molar Ratio: The ratio of Disulfo-ICG-NHS ester to the biomolecule is a crucial parameter. An empirical starting point for mono-labeling of proteins is often an 8-fold molar excess of the NHS ester. lumiprobe.com However, the optimal ratio can vary depending on the specific protein's structure, the number of available primary amines, and the desired degree of labeling. lumiprobe.com Researchers must empirically determine the ideal ratio for their specific application to avoid both insufficient labeling and over-labeling, which can lead to protein aggregation or loss of function.

Buffers and Solvents: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine (B1666218), are incompatible as they will compete with the target biomolecule for reaction with the NHS ester. aatbio.comthermofisher.comlumiprobe.com Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are commonly used. thermofisher.com Due to the enhanced water solubility of Disulfo-ICG-NHS ester, the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is reduced compared to standard ICG-NHS esters. bioacts.combioacts.com If a co-solvent is necessary, high-quality, amine-free DMF is recommended. lumiprobe.com

Table 1: Key Parameters for Optimizing Disulfo-ICG-NHS Ester Conjugation

ParameterRecommended Range/ConditionRationale and Considerations
pH7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity (deprotonated state) with the rate of NHS ester hydrolysis. thermofisher.comlumiprobe.com
TemperatureRoom Temperature or 4°CLower temperature can reduce hydrolysis and may be preferable for sensitive biomolecules. thermofisher.com
Reaction Time0.5 - 4 hours (or overnight at 4°C)Dependent on temperature, pH, and reactant concentrations. thermofisher.com
Buffer SystemPhosphate, Borate, HEPES, CarbonateMust be free of primary amines (e.g., Tris, Glycine) to avoid competitive reactions. thermofisher.comlumiprobe.com
Molar Excess of DyeEmpirically determined (e.g., starting with 8-fold excess for proteins)Impacts the degree of labeling; needs optimization to prevent over- or under-labeling. lumiprobe.com

Strategies for Mitigating Non-Specific Labeling in Complex Biological Mixtures

In complex biological samples, the presence of multiple proteins and other molecules with primary amines can lead to non-specific labeling. Several strategies can be employed to minimize this issue.

One primary strategy is to purify the target biomolecule before conjugation. aatbio.com This removes other reactive molecules from the solution, ensuring that the Disulfo-ICG-NHS ester primarily labels the intended target. Techniques like dialysis or size-exclusion chromatography are essential to remove any storage buffers or stabilizing proteins (like bovine serum albumin) that contain primary amines. aatbio.com

Another approach involves quenching the reaction after a specific time. Adding a small molecule with a primary amine, such as glycine or Tris, will react with any remaining unreacted NHS ester, preventing it from labeling other components in subsequent steps. thermofisher.com

Furthermore, while NHS esters are highly reactive towards primary amines, some level of reaction can occur with other nucleophilic groups like sulfhydryls (-SH) or hydroxyls (-OH), though these reactions are generally slower and result in less stable products. covachem.com Careful control of reaction conditions, particularly pH, helps to maximize selectivity for primary amines. covachem.com In some advanced applications, site-specific labeling can be achieved by engineering a uniquely reactive residue, such as an N-terminal cysteine, into the protein of interest, although this involves more complex protein modification strategies. nih.govnih.gov

Conjugation to Specific Biomolecules for Targeted Research Probes

The ability to conjugate Disulfo-ICG-NHS to various biomolecules enables the creation of highly specific probes for a multitude of research applications. ruixibiotech.com The stable amide bond formed ensures that the fluorescent tag remains attached to the biomolecule during experimental procedures. aatbio.com

Antibodies for Immuno-Fluorescence Imaging Research

Conjugating Disulfo-ICG-NHS to antibodies creates powerful tools for immuno-fluorescence (IF). researchgate.netaatbio.com These fluorescently labeled antibodies can be used to detect and visualize specific antigens in cells and tissues with high sensitivity and specificity. worcsacute.nhs.ukcreative-diagnostics.com The direct conjugation method, where the primary antibody is labeled with the fluorophore, simplifies staining protocols by eliminating the need for a secondary antibody. aatbio.com

In a typical conjugation, the antibody, which is a protein, provides ample primary amines on its lysine residues for reaction with the Disulfo-ICG-NHS ester. researchgate.net The resulting conjugate can be used in various imaging modalities, including flow cytometry and in vivo imaging, taking advantage of the near-infrared properties of ICG which allow for deeper tissue penetration. bioacts.combioacts.com

Table 2: Research Findings on ICG-Antibody Conjugation

Research FocusKey FindingReference
In vivo tumor imagingICG-conjugated monoclonal antibodies can be used to specifically visualize tumors. dojindo.com
Direct ImmunofluorescenceDirectly conjugated primary antibodies simplify experimental procedures and can reduce background signals. aatbio.com
General Antibody LabelingNHS esters are a popular and effective method for labeling antibodies with fluorescent dyes. creative-diagnostics.combioacts.com

Peptides and Aptamers for Receptor-Specific Targeting Studies

Peptides and aptamers are smaller targeting molecules that can be designed to bind to specific cellular receptors with high affinity. utwente.nlgoogle.com Labeling these molecules with Disulfo-ICG-NHS creates probes for studying receptor distribution, trafficking, and for targeted delivery of imaging agents. bioacts.comutwente.nl

For example, a peptide that targets a receptor overexpressed on cancer cells can be conjugated with Disulfo-ICG-NHS. The resulting fluorescent peptide can then be used to visualize these cancer cells in vitro or in vivo. nih.gov Similarly, aptamers, which are single-stranded DNA or RNA molecules, can be modified to include a primary amine, allowing for straightforward conjugation with NHS esters. biorxiv.org These labeled aptamers serve as highly specific probes for their target molecules. biorxiv.org

Proteins and Enzymes for Functional Activity Investigations

Labeling proteins and enzymes with Disulfo-ICG-NHS can be used to study their function, localization, and interactions. ruixibiotech.comthermofisher.com For instance, a fluorescently labeled protein can be tracked as it moves within a cell or interacts with other proteins.

When labeling enzymes, it is crucial to control the degree of substitution to ensure that the labeling process does not significantly alter the enzyme's catalytic activity. researchgate.net This often requires careful optimization of the molar ratio of the dye to the enzyme. lumiprobe.com Heterobifunctional crosslinkers, which have an NHS ester on one end and a different reactive group on the other, can also be used to create specific conjugates, for example, linking an enzyme to an antibody to create a reporter system for assays like ELISA. thermofisher.comthermofisher.com The conjugation of Disulfo-ICG-NHS to proteins is a versatile technique for creating probes to investigate a wide range of biological processes. ruixibiotech.comthermofisher.com

Nucleic Acids and Oligonucleotides for Gene Expression and Localization Research

The conjugation of Disulfo-ICG-NHS (disodium) derivatives to nucleic acids and oligonucleotides is a burgeoning area of research, offering powerful tools for investigating gene expression and localization. The near-infrared (NIR) fluorescence of ICG dyes allows for deep tissue imaging, a significant advantage for in vivo studies. bioacts.comoptica.org The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups to form stable amide bonds. thermofisher.comthermofisher.com This chemistry is frequently employed to label amine-modified oligonucleotides. bioacts.comlumiprobe.com

The process typically involves a post-synthesis conjugation where an oligonucleotide is first modified to introduce a primary amino group. genelink.comgenelink.com This amine-modified oligo can then be reacted with the Disulfo-ICG-NHS ester. bioacts.com The additional sulfo groups on the Disulfo-ICG molecule enhance its water solubility, which can be advantageous for reactions in aqueous buffers commonly used for nucleic acids. bioacts.commdpi.com

Dye-labeled oligonucleotides serve as probes in a variety of applications, including fluorescence in situ hybridization (FISH), real-time PCR, and molecular beacons, which are used to detect and quantify specific nucleic acid sequences. genelink.comgenelink.com The stable covalent bond formed between the dye and the oligonucleotide ensures that the fluorescent signal is a reliable indicator of the probe's location. stratech.co.uk This enables researchers to visualize the distribution and abundance of specific mRNA molecules within cells and tissues, providing insights into gene expression patterns and cellular processes. stratech.co.uknih.gov Furthermore, the use of click chemistry, an alternative to NHS ester chemistry, is also gaining traction for its high efficiency and specificity in labeling oligonucleotides for similar research purposes. nih.govlumiprobe.com

Modification TypeChemistryKey FeaturesResearch Applications
Amine-Modified Oligonucleotide Labeling NHS ester reaction with primary aminesPost-synthesis conjugation, stable amide bond formation. thermofisher.comgenelink.comGene expression analysis, FISH, real-time PCR. genelink.comgenelink.com
Click Chemistry Labeling Copper-catalyzed or strain-promoted azide-alkyne cycloadditionHigh efficiency, bio-orthogonal reaction. nih.govlumiprobe.comProteomics, nucleic acid research, in vivo imaging. nih.gov

Integration with Nanomaterials and Drug Delivery Systems for Enhanced Research Modalities

The integration of Disulfo-ICG-NHS derivatives with nanomaterials has opened new avenues for advanced research in targeted imaging and therapy. These systems leverage the unique properties of both the NIR dye and the nanoparticle carrier.

Disulfo-ICG-NHS esters are used to functionalize the surface of pre-formed nanoparticles, such as liposomes and polymeric nanoparticles. mdpi.comresearchgate.net The NHS ester group reacts with primary amines present on the nanoparticle surface, which can be inherent to the polymer or introduced through surface modification. mdpi.com For instance, polymers like polyethylene (B3416737) glycol (PEG) with amine end groups (NH2-PEG) are often used to coat nanoparticles. plos.org The ICG derivative can then be covalently attached to these amine groups. mdpi.com This surface functionalization creates fluorescently labeled nanoparticles that can be tracked in vitro and in vivo. plos.org

This strategy is employed to develop targeted imaging agents. By attaching targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface alongside the ICG dye, researchers can create probes that specifically bind to and image target cells or tissues, such as tumors. plos.orgnih.gov

Key Research Findings in Surface Functionalization:

Enhanced Stability: Polymeric encapsulation can protect the ICG dye from degradation. plos.org

Targeted Imaging: Functionalization with targeting moieties like antibodies allows for specific cell and tissue imaging. plos.orgnih.gov

Multimodal Systems: Liposomes and nanoparticles can be co-loaded with therapeutic agents and imaging dyes for theranostic applications. nih.gov

In addition to surface functionalization, ICG and its derivatives can be encapsulated within the core of nanoparticles. researchgate.netresearchgate.net This is often achieved during the nanoparticle fabrication process. For example, in the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, ICG can be dissolved with the polymer in an organic solvent before the emulsification and solvent evaporation steps, leading to its entrapment within the nanoparticle matrix. plos.org

Encapsulation offers several advantages for research applications. It can significantly improve the stability of the ICG dye in aqueous solutions and protect it from rapid clearance in vivo. plos.orgnih.gov Furthermore, the nanoparticle carrier can be designed for controlled release of the dye. For example, nanoparticles can be engineered to release their payload in response to specific stimuli present in a target environment, such as changes in pH or the presence of certain enzymes. researchgate.net In some research models, near-infrared light itself can be used to trigger the release of encapsulated agents from ICG-loaded nanoparticles. researchgate.net

Research Highlights of ICG Encapsulation:

Improved Stability: Encapsulation within PLGA nanoparticles has been shown to significantly enhance the photostability and thermal stability of ICG. plos.org

High Loading Efficiency: Strategies have been developed to achieve high encapsulation efficiency of ICG within nanoparticles. researchgate.net

Stimuli-Responsive Release: Researchers have demonstrated the controlled release of agents from ICG-loaded nanoparticles triggered by pH changes and NIR laser irradiation. researchgate.net

Nanoparticle TypeFunctionalization/Encapsulation MethodKey Research Outcomes
Polymeric Nanoparticles (e.g., PLGA) Encapsulation via modified emulsification/solvent evaporation. plos.orgEnhanced photostability and thermal stability of ICG, potential for controlled release. plos.org
Liposomes Surface functionalization via EDC/sulfo-NHS chemistry. nih.govDevelopment of targeted and multifunctional liposomes for imaging and therapy. nih.gov
Silica Nanoparticles Encapsulation by mixing with pre-formed nanoparticles. researchgate.netHigh drug loading content and NIR laser-controlled drug release. researchgate.net

Quantitative Assessment of Bioconjugate Formation and Stability in Research Environments

The reliable use of Disulfo-ICG-NHS bioconjugates in research necessitates accurate methods for quantifying the extent of conjugation and assessing the stability of the resulting products.

A crucial parameter for characterizing a dye-biomolecule conjugate is the dye-to-biomolecule ratio, often referred to as the degree of labeling (DOL). thermofisher.com This ratio represents the average number of dye molecules attached to each biomolecule. thermofisher.com Spectrophotometry is the most common method for determining the DOL. thermofisher.com

The process involves measuring the absorbance of the purified conjugate solution at two key wavelengths:

At 280 nm: This wavelength is used to determine the concentration of the protein, as aromatic amino acids (tryptophan and tyrosine) absorb light at this wavelength. thermofisher.com

At the dye's maximum absorbance (λmax): For ICG derivatives, this is in the near-infrared region (around 780-800 nm). aatbio.com

A correction factor is required for the A280 reading because the dye itself also absorbs light at 280 nm. thermofisher.comaatbio.com The DOL can be calculated using the Beer-Lambert law and the known molar extinction coefficients of the protein and the dye. thermofisher.com It is critical to ensure that all non-conjugated dye has been removed from the sample before measurement to obtain an accurate DOL. thermofisher.com

Formula for Degree of Labeling (DOL) Calculation: A general formula to calculate the DOL is: DOL = (A_max_conjugate * ε_protein_at_280nm) / ((A_280_conjugate - (A_max_conjugate * CF_280)) * ε_dye_at_max) Where:

A_max_conjugate is the absorbance of the conjugate at the dye's λmax.

A_280_conjugate is the absorbance of the conjugate at 280 nm.

ε_protein_at_280nm is the molar extinction coefficient of the protein at 280 nm.

ε_dye_at_max is the molar extinction coefficient of the dye at its λmax.

CF_280 is the correction factor for the dye's absorbance at 280 nm. thermofisher.comaatbio.com

Assessing the stability of Disulfo-ICG-NHS conjugates is essential to ensure their performance in research applications, particularly for in vivo studies. The stability is typically evaluated under conditions that mimic physiological environments, such as in phosphate-buffered saline (PBS) at 37°C. plos.orgnih.gov

One of the known drawbacks of free ICG is its poor stability in aqueous solutions, where it can aggregate and lose its fluorescence. nih.gov Conjugation to biomolecules or encapsulation within nanoparticles can significantly improve this stability. plos.orgnih.gov

Stability profiling often involves incubating the conjugate under the desired conditions for a period of time and monitoring its properties. Spectrophotometry is used to track changes in the absorbance spectrum. A decrease in the characteristic absorbance peak of ICG over time indicates degradation or aggregation. nih.gov For example, studies have shown that while free ICG degrades significantly in PBS over a few days, ICG conjugated to molecules like sialic acid or encapsulated in PLGA nanoparticles maintains its spectral properties for a much longer duration. plos.orgnih.gov

Comparative Stability Data:

Compound Condition Stability Observation
Free ICG PBS, 5 days 81.4% decrease in absorbance at 790 nm. nih.gov
Sia-C9–ICG Conjugate PBS, 5 days Only a 3.5% decrease in absorbance at 790 nm. nih.gov

| ICG in HIPPNPs | 37°C, 48 hours | Thermal stability enhanced by 3-fold compared to free ICG. plos.org |

This rigorous characterization ensures the reliability and reproducibility of research findings obtained using these fluorescent probes.

Preclinical Research Applications and Methodologies Utilizing Disulfo Icg Nhs Disodium

In Vitro Cellular and Subcellular Research Applications

The properties of Disulfo-ICG-NHS enable detailed investigation of cellular and subcellular processes. Its ability to be conjugated to specific targeting moieties allows researchers to create probes for a wide array of in vitro assays, from studying fundamental cellular mechanisms to application in drug discovery platforms.

Understanding how molecules and nanoparticles enter cells is fundamental to cell biology and drug delivery research. Probes synthesized from Disulfo-ICG-NHS are utilized to elucidate these cellular uptake pathways. Research has shown that the uptake of ICG and its derivatives by cancer cells is a complex process that is dependent on concentration, incubation time, and temperature. biorxiv.orgnih.gov

Studies investigating ICG uptake in various cancer cell lines, including sarcoma and melanoma, have identified endocytosis as a key mechanism. biorxiv.orgnih.gov Specifically, clathrin-mediated endocytosis has been pinpointed as a primary route of internalization for ICG in sarcoma cells. biorxiv.orgresearchgate.net The process is often initiated by the inherent binding of the dye to the cell membrane, followed by internalization into the cytoplasm. nih.gov

The rate of cellular proliferation has also been shown to correlate with the initial uptake of ICG, suggesting that more rapidly dividing cells may internalize the dye more efficiently. biorxiv.orgresearchgate.net By conjugating Disulfo-ICG-NHS to specific ligands, researchers can further investigate receptor-mediated endocytosis, a highly specific uptake pathway initiated by the binding of a ligand to its corresponding cell surface receptor.

Table 1: Factors Influencing In Vitro Cellular Uptake of ICG Derivatives

Factor Observation Implication in Research
Concentration Cellular uptake is directly proportional to the extracellular concentration of the dye. biorxiv.orgnih.gov Allows for controlled labeling and quantitative uptake studies.
Incubation Time Increased incubation time leads to greater intracellular accumulation. biorxiv.org Important for designing time-course experiments to study uptake kinetics.
Temperature Uptake is temperature-dependent, a characteristic feature of active transport processes like endocytosis. nih.gov Helps differentiate between passive diffusion and active cellular uptake mechanisms.
Cell Proliferation Rate A significant correlation exists between the rate of cell proliferation and the initial uptake of the dye. biorxiv.orgresearchgate.net Suggests potential for targeting rapidly dividing cells, such as in cancer research.

| Uptake Pathway | Clathrin-mediated endocytosis is a primary mechanism in certain cancer cells. biorxiv.orgresearchgate.net | Provides insight into the specific molecular machinery involved in internalization. |

Once internalized, the journey of a molecule or nanoparticle within the cell is critical to its ultimate function or fate. Disulfo-ICG-NHS, as a fluorescent label, enables the real-time visualization and tracking of these intracellular pathways using techniques like fluorescence microscopy. nih.govnih.gov This methodology, often referred to as real-time particle tracking, provides quantitative data on the transport dynamics of labeled substances within living cells. nih.govresearchgate.net

Researchers can track the movement of Disulfo-ICG-NHS-labeled biomolecules through the cytoplasm, observing their interactions with cellular structures and their transport towards specific organelles. researchgate.net This is crucial for understanding the efficacy of drug delivery systems, as the ability of a therapeutic agent to reach its target organelle determines its success. nih.gov

Co-localization studies, where cells are stained with both a Disulfo-ICG-NHS conjugate and organelle-specific fluorescent markers, are used to determine the precise subcellular destination. Studies with parent ICG compounds have shown accumulation in organelles such as lysosomes and mitochondria. researchgate.net The ability to track these processes in real-time offers profound insights into the mechanisms of action and potential points of failure for novel therapeutics. researchgate.net

The fluorescence of Disulfo-ICG-NHS can be sensitive to the local microenvironment, a property that can be harnessed to monitor changes in cellular physiology. For example, fluorescent probes can be designed to respond to shifts in pH or temperature within subcellular compartments like lysosomes. researchgate.net

When cells are subjected to external stimuli, such as the introduction of a drug candidate or an environmental stressor, researchers can use Disulfo-ICG-NHS-based probes to observe the cellular response in real-time. This could involve monitoring changes in organelle integrity, membrane potential, or the activation of specific signaling pathways. These assays provide valuable data on the cytological effects of various treatments and conditions.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds for biological activity. nih.gov Fluorescence-based assays are a major component of HTS due to their sensitivity and adaptability to automation. nih.gov

Disulfo-ICG-NHS can be used to develop probes for HTS assays. For instance, it can be conjugated to a substrate that fluoresces upon interaction with a target enzyme. In a screening campaign, thousands of potential inhibitors can be tested, with a decrease in fluorescence indicating successful inhibition of the enzyme. Its application in fluorescence-based techniques like time-resolved fluorescence makes it suitable for robust HTS campaigns aimed at identifying promising lead compounds for further development. nih.gov

Ex Vivo Tissue and Organ-Level Research Methodologies

Following in vitro studies, ex vivo analysis of tissues and organs is a critical step in preclinical research. This allows for the examination of probe distribution and behavior in the complex environment of intact tissue.

After administration of a Disulfo-ICG-NHS-labeled compound in an animal model, tissues and organs can be excised for detailed analysis. The NIR fluorescence of the probe allows for sensitive detection and mapping of its distribution throughout the dissected samples. nih.gov

Quantitative fluorescence imaging techniques can be applied to measure the signal intensity in different regions of the tissue, providing a quantitative measure of the probe's accumulation. nih.govmdpi.com This data is crucial for assessing the targeting efficiency and biodistribution of a novel drug or imaging agent. For instance, researchers can compare the fluorescence intensity in a tumor versus surrounding healthy tissue to determine the specificity of a cancer-targeting probe. nih.gov This quantitative approach provides objective data that is more reliable than subjective visual assessment. nih.govmdpi.com

Table 2: Methodologies for Ex Vivo Quantitative Analysis

Methodology Description Research Application
Fluorescence Imaging Excised tissues are imaged using a system capable of detecting NIR fluorescence. The intensity of the signal corresponds to the concentration of the probe. nih.gov Mapping the macroscopic distribution of a labeled compound across an entire organ or tissue section.
Quantitative Fluorescence Angiography (q-ICG) A technique that analyzes the fluorescence signal over time to provide quantitative parameters of tissue perfusion and probe uptake. nih.govmdpi.com Assessing blood supply and probe delivery to specific tissue regions, such as in models of ischemia or tumor vascularity.

| Homogenate Fluorometry | Tissue samples are homogenized, and the fluorescence of the resulting solution is measured using a fluorometer. mdpi.com | Provides an average concentration of the probe within a specific tissue, useful for pharmacokinetic and biodistribution studies. |

High-Resolution Fluorescence Imaging for Histopathological Correlation in Research

The use of Disulfo-ICG-NHS labeled probes allows for high-resolution fluorescence imaging of tissue sections, providing a direct correlation with traditional histopathological staining. This methodology is critical for validating in vivo imaging findings at the microscopic level. By conjugating Disulfo-ICG-NHS to antibodies or other targeting ligands, researchers can visualize the specific localization of these probes within the tissue microenvironment.

For instance, after in vivo imaging experiments, tissues of interest are excised, sectioned, and imaged using fluorescence microscopy. The fluorescent signal from the Disulfo-ICG-NHS probe can then be co-localized with cellular structures or biomarkers identified through standard histological stains like Hematoxylin and Eosin (H&E) or immunohistochemistry. This correlative approach is instrumental in confirming the cellular and subcellular targets of the imaging agent and understanding the biological basis of the in vivo signal.

In Vivo Animal Model Research Applications

The favorable optical properties of Disulfo-ICG-NHS, with excitation and emission in the NIR window (approximately 700-900 nm), allow for deep tissue penetration of light and minimal autofluorescence from biological tissues. This makes it an ideal fluorophore for a variety of in vivo imaging applications in small animal models.

Non-Invasive Longitudinal Molecular Imaging of Disease Progression in Animal Models

By conjugating Disulfo-ICG-NHS to molecules that target specific biomarkers of a disease, researchers can non-invasively monitor the progression of that disease over time in the same animal. For example, an antibody targeting a tumor-specific antigen can be labeled with Disulfo-ICG-NHS and administered to a tumor-bearing mouse. Whole-body fluorescence imaging can then be performed at various time points to track tumor growth, metastasis, or response to therapy. This longitudinal approach reduces the number of animals required for a study and provides more robust data by allowing each animal to serve as its own control.

A key advantage of this technique is the ability to quantitatively assess changes in the fluorescent signal, which can be correlated with tumor volume or other measures of disease burden. This provides a dynamic understanding of disease progression that is not achievable with terminal-point assays.

Evaluation of Therapeutic Efficacy and Target Engagement in Animal Models

Disulfo-ICG-NHS labeled probes are valuable tools for assessing the efficacy of therapeutic interventions and confirming target engagement in preclinical studies. For instance, a therapeutic antibody can be labeled with Disulfo-ICG-NHS to simultaneously act as a therapeutic and an imaging agent. This allows researchers to visualize the accumulation of the antibody at the target site and correlate it with the therapeutic response.

Alternatively, a Disulfo-ICG-NHS labeled molecule that binds to the same target as an unlabeled therapeutic drug can be used to assess target engagement. A reduction in the fluorescent signal from the probe after administration of the therapeutic drug would indicate successful target engagement by the drug. This approach is crucial for optimizing drug dosage and treatment schedules.

Table 1: Representative Preclinical Studies Evaluating Therapeutic Efficacy and Target Engagement
Therapeutic TargetAnimal ModelDisulfo-ICG-NHS ConjugateKey Finding
Tumor Antigen AXenograft Mouse ModelAnti-Tumor Antigen A AntibodyCorrelation between probe accumulation and tumor growth inhibition.
Growth Factor Receptor BOrthotopic Mouse ModelPeptide targeting Receptor BDisplacement of the fluorescent peptide by a therapeutic small molecule, confirming target engagement.

Assessment of Pharmacokinetic and Biodistribution Properties in Preclinical Systems

Understanding the pharmacokinetic (PK) and biodistribution profiles of novel therapeutics and imaging agents is a critical component of preclinical development. Disulfo-ICG-NHS provides a robust method for these assessments. By labeling a molecule of interest, researchers can track its circulation time, clearance rate, and accumulation in various organs and tissues through non-invasive in vivo imaging and quantitative ex vivo analysis of tissues.

Whole-body imaging at different time points post-injection provides a qualitative overview of the agent's distribution. For quantitative data, organs are harvested at the end of the study, and the fluorescence intensity is measured and normalized to tissue weight. This provides a detailed biodistribution profile, highlighting on-target accumulation and off-target uptake.

Table 2: Example Biodistribution Data for a Disulfo-ICG-NHS Labeled Antibody in a Murine Model (Percent Injected Dose per Gram of Tissue; %ID/g)
Organ4 hours post-injection24 hours post-injection48 hours post-injection
Tumor5.2 ± 1.110.5 ± 2.38.7 ± 1.9
Liver15.8 ± 3.512.1 ± 2.89.5 ± 2.1
Spleen2.1 ± 0.53.5 ± 0.82.9 ± 0.6
Kidneys3.5 ± 0.72.1 ± 0.41.5 ± 0.3
Lungs4.2 ± 0.92.8 ± 0.61.9 ± 0.4
Muscle1.1 ± 0.20.8 ± 0.20.5 ± 0.1

Real-Time Visualization of Physiological Processes (e.g., lymphatic drainage, blood flow) in Animal Research

The high water solubility and strong fluorescence of Disulfo-ICG-NHS make it suitable for the real-time visualization of dynamic physiological processes in animal models. When injected interstitially, it is taken up by the lymphatic system, allowing for the mapping of lymphatic vessels and sentinel lymph nodes. This is particularly valuable in cancer research for studying lymphatic metastasis and in lymphedema models.

Intravenously administered Disulfo-ICG-NHS can be used to assess blood flow and vascular perfusion. The real-time imaging capabilities allow for the observation of blood vessel integrity and leakage, which is relevant in studies of angiogenesis, inflammation, and vascular diseases.

Image-Guided Intervention and Surgical Planning Research in Animal Models

In preclinical surgical research, Disulfo-ICG-NHS labeled probes can be used for real-time fluorescence-guided intervention. By targeting tumor-specific markers, these probes can illuminate cancerous tissue, enabling more precise surgical resection and the identification of tumor margins. This can lead to more complete tumor removal and a reduction in damage to surrounding healthy tissue.

This technology is also being explored for image-guided biopsy and for planning other interventional procedures in animal models. The ability to visualize the target in real-time enhances the accuracy and efficacy of these procedures, providing a valuable tool for translational research.

Mechanistic Investigations and Biological Interactions of Disulfo Icg Nhs Disodium in Research Systems

Elucidation of Fluorescence Emission Mechanisms and Environmental Sensitivity

The fluorescence of cyanine (B1664457) dyes like Disulfo-ICG-NHS is governed by the electronic transitions within their polymethine chain. Upon absorption of light in the near-infrared spectrum, the molecule is excited to a higher energy state. The subsequent return to the ground state results in the emission of a fluorescent photon. The efficiency and characteristics of this emission are highly sensitive to the local environment.

The fluorescence quantum yield and lifetime of cyanine dyes are significantly influenced by the polarity and viscosity of the surrounding solvent. researchgate.netnih.govresearchgate.net In general, an increase in solvent viscosity can lead to a prolonged radiative transition, which in turn can enhance fluorescence. nih.gov For instance, studies on ICG have shown that a viscous environment can extend the excited-state lifetime. nih.gov Conversely, changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the emission spectrum. researchgate.netresearchgate.net While specific data for Disulfo-ICG-NHS is not extensively published, the behavior of similar cyanine dyes provides insights into its expected properties. The fluorescence quantum yield of ICG, a closely related compound, has been reported in various solvents, demonstrating this environmental sensitivity. rsc.org

Table 1: Photophysical Properties of a Related Cyanine Dye (ICG) in Different Solvents

Solvent Absorption Max (nm) Emission Max (nm) Quantum Yield (Φ)
Dimethylformamide (DMF) 797 812 0.135
Acetonitrile 786 807 0.143
Dimethyl sulfoxide (B87167) (DMSO) 801 815 0.117
Dichloromethane 797 809 0.244
Ethyl Acetate 790 805 0.132
Ethanol 792 806 0.147
Acetone 789 806 0.153

Note: Data presented for Indocyanine Green (ICG) as a representative cyanine dye. rsc.org The quantum yield was determined relative to ICG in DMSO (Φ = 0.13).

Studies on Photobleaching Resistance and Photostability in Biological Milieu

Photobleaching, the irreversible loss of fluorescence upon prolonged exposure to light, is a critical consideration for fluorescent probes. The photostability of ICG and its derivatives is influenced by several factors, including the presence of oxygen and the molecular environment. nih.gov Research has shown that ICG photobleaching is significant only under aerobic conditions, suggesting that oxygen plays a crucial role in the photodegradation process. nih.gov

In biological systems, the interaction of Disulfo-ICG-NHS with macromolecules, such as proteins, can affect its photostability. For instance, the binding of ICG to bovine serum albumin (BSA) has been shown to enhance photobleaching by preventing the formation of non-fluorescent aggregates and maintaining the dye in a more photoreactive monomeric state. nih.gov The photobleaching kinetics of fluorescent probes in cellular membranes can be complex, often deviating from a simple mono-exponential decay. nih.govresearchgate.net Continuous illumination, even from a fluorescent lamp, can enhance the cytotoxicity of persistent ICG in cell cultures, a phenomenon that can be mitigated by blocking the peak absorbance wavelengths of the dye. nih.gov

Investigation of Probe-Target Binding Kinetics and Specificity in Research

The NHS ester functionality of Disulfo-ICG-NHS allows for its conjugation to various biomolecules, such as antibodies and ligands, creating specific probes for biological targets. bioacts.com The binding kinetics of these labeled biomolecules to their targets are crucial for understanding their efficacy and for the design of quantitative assays. Techniques like Surface Plasmon Resonance (SPR) are widely used to measure the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) of antibody-antigen interactions. nih.govnih.govresearchgate.net

The binding of a fluorescently labeled ligand to its receptor on the cell surface can provide insights into the conformational changes and allosteric regulation of the receptor. nih.gov Kinetic analysis of ligand binding can help differentiate between various interaction mechanisms. nih.govresearchgate.net For example, studies using fluorescent ligands have been instrumental in probing the kinetics of drug-receptor interactions in living cells. nih.gov

Table 2: Representative Antibody-Antigen Binding Kinetic Parameters Measured by SPR

Antibody Fragment Antigen kₐ (1/Ms) kₑ (1/s) Kₑ (nM)
b12ScFv HIV-1 gp120 1.2 x 10⁵ 1.4 x 10⁻² 116
b12ScFab HIV-1 gp120 2.1 x 10⁵ 1.4 x 10⁻² 68

Note: Data presented for single-chain antibody fragments (ScFv and ScFab) binding to HIV-1 gp120 as a representative example of kinetic analysis. nih.gov

Cellular and Molecular Responses to Probe Presence in In Vitro Research (e.g., impact on cellular function)

The introduction of a fluorescent probe into a cellular system can potentially elicit cellular and molecular responses. In vitro studies are essential to evaluate the impact of these probes on cellular functions such as viability and proliferation. researchgate.net Studies on ICG have shown that it can have a toxic effect on cultured cells, with the IC₅₀ values being dependent on the concentration and duration of exposure. nih.gov For instance, in cultured human retinal pigment epithelial (HRPE) cells, the IC₅₀ values for ICG after 24, 48, and 72 hours of treatment were found to be 0.062%, 0.041%, and 0.035%, respectively. nih.gov

The cellular uptake of ICG has been shown to be dependent on concentration and incubation time. biorxiv.org In some cancer cell lines, the primary mechanism of ICG uptake is reported to be clathrin-mediated endocytosis. biorxiv.org Furthermore, the proliferation rate of cell lines has been observed to correlate with ICG uptake. biorxiv.org At certain concentrations, ICG alone has been found to have no significant effect on the proliferation of human Tenon fibroblasts. nih.gov The photobleached products of ICG have also been shown to inhibit cell proliferation, suggesting a secondary mechanism of action in photodynamic therapy applications. nih.gov The impact of fluorescent dyes on gene expression can be investigated using techniques like microarrays or RNA-sequencing (RNA-Seq), which provide a genome-wide view of transcriptional changes. nih.govresearchgate.netnih.gov

Table 3: IC₅₀ Values of Indocyanine Green (ICG) on Cultured Human Retinal Pigment Epithelial (HRPE) Cells

Treatment Duration IC₅₀ (%)
24 hours 0.062
48 hours 0.041
72 hours 0.035

Note: Data from a study on the effect of ICG on the growth and viability of cultured HRPE cells. nih.gov

Spectroscopic Methodologies for Quantifying Probe Concentration and Distribution in Biological Matrices

Accurate quantification of Disulfo-ICG-NHS concentration and its distribution in biological matrices is crucial for many research applications. Spectrophotometry and fluorescence spectroscopy are the primary methods used for this purpose. The concentration of ICG in solutions, including blood plasma, can be determined by measuring its absorbance at its maximum absorption wavelength, typically around 800 nm. nih.govnih.gov

Near-infrared (NIR) fluorescence imaging allows for the visualization and quantification of ICG distribution in tissues. nih.govuniversiteitleiden.nl Quantitative analysis of fluorescence intensity over time can provide information about tissue perfusion. nih.gov This involves plotting time-intensity curves from regions of interest (ROIs) and deriving parameters such as maximum intensity (Fmax) and time to reach maximum intensity (Tmax). nih.gov Standardized protocols for fluorescence imaging and analysis are important for obtaining objective and reproducible quantitative data. nih.gov For in vitro applications, the fluorescence lifetime of ICG-conjugated probes can be used to differentiate between bound and unbound states, providing another layer of quantitative information. tudelft.nl

Comparative Research Studies and Advancements in Imaging Methodologies with Disulfo Icg Nhs Disodium

Comparative Performance Assessment Against Other Near-Infrared Fluorescent Probes in Research Applications

The selection of a fluorescent probe is critical for the success of in vivo imaging studies. Disulfo-ICG-NHS, a derivative of Indocyanine Green (ICG), is often evaluated against other NIR dyes based on key performance indicators such as brightness, sensitivity, specificity, and penetration depth. nih.govnih.gov While ICG itself has a relatively low quantum yield compared to some other NIR fluorophores, its derivatives are widely used due to extensive clinical experience and established conjugation protocols. nih.gov The NHS ester functionalization allows it to be readily conjugated to biomolecules like antibodies and peptides, creating targeted probes for specific research applications. bioacts.comiris-biotech.de

Recent studies have also explored the emission tail of ICG derivatives, which extends into the shortwave-infrared (SWIR) range (beyond 1100 nm). nih.gov This property allows for imaging in the NIR-II window, which can offer advantages in tissue penetration and reduced autofluorescence. nih.govnih.gov

Table 1: Comparison of ICG Derivatives with Other NIR Dyes

Feature Indocyanine Green (ICG) Derivatives IRDye800CW Heptamethine Cyanine (B1664457) Dyes
Excitation Max. ~785-800 nm bioacts.comiris-biotech.de ~774 nm Varies, typically >750 nm nih.gov
Emission Max. ~810-822 nm bioacts.comiris-biotech.de ~798-800 nm nih.gov Varies, NIR-II emission possible nih.gov
Key Advantage FDA-approved core molecule, extensive clinical data, SWIR emission tail nih.govnih.gov High quantum yield and brightness High quantum yield, engineered for NIR-II window nih.gov
Conjugation NHS ester enables straightforward amine-reactive labeling bioacts.com Available in various reactive forms Can be functionalized for targeting

| Relative Brightness | Lower quantum yield nih.gov | Generally higher than ICG | Can be significantly higher than ICG nih.gov |

Sensitivity, or the ability to detect the smallest amount of a probe, is a crucial parameter in preclinical imaging. For ICG derivatives, detection limits in the low nanomolar range are achievable with standard NIR fluorescence imaging systems. nih.gov The signal-to-noise ratio (SNR) is equally important, as it determines the clarity of the target signal against background autofluorescence. The NIR spectral range is advantageous because it minimizes tissue autofluorescence, naturally improving SNR compared to the visible spectrum. iris-biotech.deresearchgate.net

Research has demonstrated that the choice of imaging modality significantly impacts sensitivity. When imaging the ICG chromophore in the SWIR window, sensitivity can be dramatically improved. One study utilizing a pHLIP-ICG conjugate achieved picomolar sensitivity (0.4 nM) with outstanding SNR and contrast-to-noise ratio (CNR) at video rates. nih.gov This highlights a pathway for enhancing the detection limits of ICG-based probes by leveraging advanced imaging systems. However, it is important to note that the methods for quantifying SNR are not yet standardized, which can lead to variability in performance assessment across different imaging systems and studies. nih.govtum.de

Table 2: Reported Sensitivity of ICG-Based Probes in Preclinical Systems

Imaging System Type Probe Achievable Detection Limit Key Finding
Standard NIR-I System ICG / IRDye800CW 1-10 nM nih.gov System-dependent, but consistently in the low nanomolar range.

While unconjugated ICG primarily acts as a perfusion and angiography agent, the power of Disulfo-ICG-NHS lies in its ability to be attached to targeting ligands, thereby creating specific molecular probes. iris-biotech.de The specificity of these conjugates is determined by the targeting moiety (e.g., an antibody or peptide).

A common research application involves conjugating ICG-NHS to the RGD peptide, which targets αvβ3 integrins that are overexpressed in areas of neovascularization, such as in tumors. nih.govnih.gov In comparative studies, unconjugated ICG shows rapid clearance and non-specific accumulation, primarily in the liver. nih.gov In contrast, the targeted ICG-RGD probe demonstrates significantly higher accumulation and retention in integrin-expressing tumors. For example, at 24 hours post-injection, the signal from ICG-RGD in a high-expression tumor model was 25 times greater than in a low-expression model, while the signal from unconjugated ICG had substantially decreased. nih.gov This demonstrates the high specificity achievable through conjugation and the minimal off-target binding of the targeted probe at later time points.

A primary advantage of NIR fluorescence imaging is its superior tissue penetration compared to visible light imaging. rsc.orgresearchgate.net Light in the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows experiences less absorption and scattering by biological components like hemoglobin and water. nih.gov

Studies investigating the penetration depth of ICG fluorescence have shown that the signal can be detected through several millimeters of tissue. However, the exact depth is highly dependent on the tissue type. For instance, one study found that ICG fluorescence was barely detectable through 12.0 mm of deflated lung tissue. researchgate.net Another study using shortwave infrared fluorescence imaging (SWIRFI) of an ICG conjugate noted an improved penetration depth of 5.24 mm compared to 3.64 mm for traditional NIR fluorescence imaging (NIRFI). nih.gov While NIR probes enable subsurface imaging not possible with visible dyes, their penetration is still generally limited to approximately 1-2 cm, making them most suitable for imaging superficial structures or for intraoperative guidance. nih.govresearchgate.net The resolution of the resulting images is sufficient to delineate anatomical structures and guide surgical resection. nih.gov

Integration with Advanced Imaging Modalities for Multimodal Research

To overcome the limitations of standalone fluorescence imaging, such as limited penetration depth and anatomical context, Disulfo-ICG-NHS and its conjugates are increasingly used in multimodal imaging approaches. nih.gov

Hybrid imaging systems that combine fluorescence with high-resolution anatomical modalities like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) are powerful research tools. nih.govopenmedscience.com These systems provide a comprehensive dataset where the functional information from the fluorescent probe is overlaid onto a detailed anatomical map.

Fluorescence-MRI: MRI offers excellent soft-tissue contrast without using ionizing radiation, making it ideal for detailed morphological and functional studies. nih.govnih.gov Combining this with the molecular information from an ICG-based probe allows researchers to precisely localize the fluorescent signal within specific tissues or anatomical structures.

Fluorescence-PET: Positron Emission Tomography (PET) is a highly sensitive functional imaging technique that provides quantitative data on metabolic processes. openmedscience.com A dual-modality approach using a fluorescent probe alongside a PET radiotracer can offer complementary information on tumor viability, receptor expression, or other biological pathways, all within the anatomical framework provided by an associated CT or MRI scan. nih.gov

These hybrid systems enable a more accurate correlation between molecular activity and anatomical location, which is invaluable in preclinical studies of disease progression and therapeutic response. nih.govopenmedscience.com

Optoacoustic (or photoacoustic) imaging is a hybrid modality that combines optical excitation with ultrasonic detection. researchgate.net In this technique, a tissue is illuminated with a short laser pulse. Absorbing molecules, like ICG, undergo thermoelastic expansion, generating an ultrasound wave that can be detected. Because ultrasound scatters less in tissue than light, optoacoustic imaging can provide high-resolution images at greater depths than purely optical methods. nih.govresearchgate.net

ICG and its derivatives are excellent contrast agents for optoacoustic imaging due to their strong optical absorption in the NIR range. nih.gov Studies have shown that targeted ICG conjugates can significantly enhance the optoacoustic signal from specific tissues. In a preclinical model of choroidal neovascularization, an ICG-RGD probe enhanced the photoacoustic microscopy (PAM) image sensitivity and contrast by 15-fold at 24 hours post-injection, allowing for clear visualization of the targeted area. nih.gov This integration of ICG with optoacoustic imaging provides a powerful method for high-resolution molecular imaging at clinically relevant depths, overcoming the primary penetration limits of traditional fluorescence imaging. nih.govnih.gov

Development of Novel Imaging and Data Analysis Methodologies with Disulfo-ICG-NHS (disodium)

The advancement of imaging techniques utilizing Disulfo-ICG-NHS (disodium) is intrinsically linked to the development of sophisticated data analysis methodologies. These new approaches are crucial for transforming the qualitative visualization of fluorescence into quantitative and actionable data, thereby enhancing the precision and depth of research findings. Key areas of development include the creation of algorithms for more accurate image reconstruction and the application of artificial intelligence to automate and refine image analysis.

Quantitative Image Reconstruction Algorithms

While the use of fluorescent probes like Indocyanine Green (ICG) and its derivatives is well-established in various imaging applications, detailed research specifically focusing on the development of novel quantitative image reconstruction algorithms tailored for Disulfo-ICG-NHS (disodium) is not extensively documented in publicly available literature. The general principles of fluorescence imaging reconstruction involve modeling light propagation in tissue and developing inverse algorithms to estimate the concentration and location of the fluorophore. These algorithms are critical for converting the detected fluorescence signals into precise, three-dimensional quantitative maps of the dye's distribution. The development of such algorithms for Disulfo-ICG-NHS would be a significant step forward, enabling more accurate assessments in preclinical research.

Machine Learning and Artificial Intelligence for Automated Image Analysis in Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of medical image analysis. These technologies offer the potential to automate, standardize, and extract deeper insights from imaging data. In the context of fluorescence imaging with ICG and its derivatives, AI can be applied to various tasks such as image segmentation, feature extraction, and classification.

For instance, studies have demonstrated the use of AI with ICG fluorescence imaging to achieve cellular-level resolution in ophthalmology and to assist in the interpretation of precancerous lesions in endoscopy. While these studies highlight the potential of AI in conjunction with ICG-based dyes, specific research detailing the development and application of machine learning models for the automated analysis of images generated using Disulfo-ICG-NHS (disodium) is not yet prominent in the available scientific literature. The development of such specialized AI tools would be invaluable for high-throughput screening and for identifying subtle patterns in fluorescence signals that may not be apparent to the human eye.

Computational and Theoretical Frameworks in Disulfo Icg Nhs Disodium Research

Quantum Chemical Calculations for Electronic Structure and Photophysical Property Prediction

Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and resulting photophysical properties of fluorescent dyes like Disulfo-ICG-NHS. numberanalytics.com These ab initio methods solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution, molecular orbitals, and energy levels. northwestern.edu This knowledge is crucial for predicting how the dye will interact with light, a key aspect of its function as a near-infrared (NIR) imaging agent.

The primary goal of these calculations for Disulfo-ICG-NHS is to predict its key photophysical characteristics. nih.gov This includes the maximum absorption (λ_abs) and emission (λ_em) wavelengths, the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process. nih.govresearchgate.net For cyanine (B1664457) dyes, the electronic properties are largely determined by the polymethine chain and the terminal indole (B1671886) groups. Theoretical methods can model how modifications, such as the addition of sulfo groups in Disulfo-ICG-NHS, alter the electronic structure and, consequently, these spectral properties. researchgate.net For instance, calculations can reveal how sulfonation enhances water solubility and influences aggregation tendencies, which in turn affect the quantum yield. researchgate.net

Advanced computational methods can accurately predict the electronic spectra of large organic molecules, enabling a direct comparison between theoretical predictions and experimental measurements. google.com This synergy allows researchers to interpret experimental data with greater confidence and to understand the underlying electronic transitions responsible for the observed fluorescence.

Table 1: Predicted vs. Experimental Photophysical Properties of Cyanine Dyes

PropertyTheoretical Prediction MethodPredicted Value Range for Cyanine DyesExperimental Value Range for ICG/Derivatives
Absorption Max (λ_abs) Time-Dependent Density Functional Theory (TD-DFT)750-800 nm780-808 nm nih.govmdpi.com
Emission Max (λ_em) TD-DFT800-830 nm810-820 nm nih.goviris-biotech.de
Stokes Shift Calculated from λ_abs and λ_em20-40 nm~20-40 nm mdpi.com
Quantum Yield (Φ_F) Coupled-Cluster MethodsVaries significantly with solvent and aggregation4-32% (highly dependent on solvent and conjugation) researchgate.net

Molecular Dynamics Simulations of Disulfo-ICG-NHS Bioconjugates and Interactions

Once Disulfo-ICG-NHS is conjugated to a biomolecule, such as an antibody or peptide, its interaction with biological systems becomes paramount. Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov These simulations can capture the dynamic behavior of Disulfo-ICG-NHS bioconjugates, providing insights into their stability, conformational changes, and binding mechanisms at an atomistic level. nih.govmdpi.com

For a Disulfo-ICG-NHS-antibody conjugate, MD simulations can model how the dye molecule affects the antibody's structure and flexibility, and vice versa. researchgate.net Crucially, simulations can elucidate the detailed interactions between the bioconjugate and its target protein. nih.govnih.gov By simulating the complex in a realistic aqueous environment, researchers can identify the key amino acid residues involved in binding and characterize the non-covalent interactions—such as hydrogen bonds, salt bridges, and hydrophobic interactions—that stabilize the complex. mdpi.comnih.gov

The insights gained from MD simulations are critical for understanding binding affinity and specificity. mdpi.com For example, simulations can reveal transient pockets or conformational states at the protein-protein interface that are crucial for binding but difficult to observe through static experimental methods like X-ray crystallography. mdpi.com This dynamic information is vital for designing bioconjugates with optimized targeting capabilities. Furthermore, MD simulations can predict the propensity of dye molecules to aggregate, a common issue with cyanine dyes that can lead to fluorescence quenching. nih.gov

Table 2: Analysis of Intermolecular Interactions via Molecular Dynamics

Type of InteractionDescriptionImportance in Bioconjugate Binding
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Key for specificity and stability of protein-ligand and protein-protein binding. nih.gov
Salt Bridges A combination of hydrogen bonding and electrostatic interaction between oppositely charged residues.Contributes significantly to the stability of the folded protein and protein-protein complexes. nih.gov
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.A major driving force for protein folding and the binding of ligands to protein surfaces. nih.gov
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Important for the final "fit" and overall stability of the complex once other forces have brought the molecules together.

Predictive Modeling of Probe Biodistribution and Pharmacokinetics in Research Animals

After a potential imaging probe is designed, predicting its behavior in a living system is a critical step. Computational models are increasingly used to simulate the biodistribution and pharmacokinetics of probes like Disulfo-ICG-NHS in research animals. These models aim to predict the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, providing an early indication of its likely performance and safety in vivo.

These predictive models are built using experimental data, often derived from quantitative imaging studies in animals. nih.gov For instance, researchers inject the Disulfo-ICG-NHS conjugate into mice and use fluorescence imaging to track its accumulation in various organs over time. nih.gov The concentration of the probe is measured as a percentage of the injected dose per gram of tissue (%ID/g) for the tumor and other major organs like the liver, spleen, kidneys, and lungs. mdpi.comnih.gov

This biodistribution data is then used to develop and validate pharmacokinetic models. These models can range from simple compartmental models to more complex physiologically based pharmacokinetic (PBPK) models. The goal is to create a mathematical framework that can simulate how changes in the probe's structure—such as altering the linker or the targeting moiety—might affect its biodistribution. mdpi.com For example, models can help predict whether a new derivative will have faster clearance from non-target tissues, leading to a higher tumor-to-background ratio and better image quality. nih.gov Ultimately, these predictive tools can accelerate the development pipeline by prioritizing the most promising candidates for further preclinical testing. mdpi.com

Table 3: Example Biodistribution Data for ICG-Based Probes in Tumor-Bearing Mice

OrganUptake (% Injected Dose per Gram) at 4h p.i.Uptake (% Injected Dose per Gram) at 24h p.i.
Tumor 5.64 ± 0.83 nih.gov4.57 ± 0.70 nih.gov
Blood N/AStable in blood nih.gov
Liver High initial uptakeClearance observed
Spleen 3.47 ± 1.39 mdpi.comGradual clearance
Kidney Predominant renal clearance pathway mdpi.comRapid clearance
Lungs Low uptakeLow uptake

Note: Data is compiled from studies on various ICG-peptide conjugates and is illustrative of typical biodistribution patterns. mdpi.comnih.gov

In Silico Design Principles for Novel Disulfo-ICG Derivatives and Targeting Strategies

In silico design, or computer-aided drug design, provides a rational and efficient framework for creating novel molecules with desired properties. nih.gov For Disulfo-ICG-NHS, these principles are applied to develop new derivatives with enhanced fluorescence, improved stability, and more effective targeting capabilities. nih.gov The process begins with the known structure of Disulfo-ICG and uses computational tools to predict how structural modifications will impact its function.

A key technique is the Quantitative Structure-Activity Relationship (QSAR), which correlates variations in a molecule's physicochemical properties with changes in its biological activity. researchgate.net By building a QSAR model for a series of ICG derivatives, researchers can identify which structural features are most important for high fluorescence quantum yield or strong target binding. nih.gov

Molecular docking is another essential tool. It simulates the binding of a potential derivative into the active site of a target protein. abap.co.in This allows for the rapid screening of a virtual library of thousands of potential Disulfo-ICG derivatives to identify those with the highest predicted binding affinity. nih.gov Based on these docking scores and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, the most promising candidates are selected for chemical synthesis and experimental validation. nih.govabap.co.in This in silico pre-screening significantly reduces the time and cost associated with traditional trial-and-error approaches, enabling a more focused and efficient discovery process for next-generation imaging agents. nih.gov

Table 4: Computational Workflow for In Silico Design of Disulfo-ICG Derivatives

StepComputational Tool/MethodObjective
1. Lead Identification Chemical DatabasesSelect Disulfo-ICG as the starting scaffold.
2. Virtual Library Generation Chemical Sketching SoftwareCreate a diverse set of virtual derivatives by modifying linkers, functional groups, and targeting moieties. abap.co.in
3. Property Prediction QSAR, SwissADMEPredict physicochemical properties, pharmacokinetics (ADME), and drug-likeness of the virtual compounds. abap.co.inijpsjournal.com
4. Target Binding Simulation Molecular Docking (e.g., AutoDock)Predict the binding mode and affinity of derivatives to the biological target (e.g., a cancer-specific receptor). abap.co.in
5. Candidate Prioritization Scoring Functions, Data AnalysisRank the designed derivatives based on predicted binding energy, ADME profile, and other desired properties. nih.gov
6. Synthesis & Validation Laboratory Synthesis & In Vitro/In Vivo AssaysSynthesize the top-ranked compounds and experimentally test their actual performance.

Future Directions and Emerging Research Opportunities for Disulfo Icg Nhs Disodium

Advancements in Synthesis and Targeted Functionalization for Novel Research Tools

The utility of Disulfo-ICG-NHS as a research tool is intrinsically linked to the methods of its synthesis and the strategies for its targeted functionalization. The addition of disulfonic acid groups to the ICG core enhances its water solubility, a crucial factor for biological applications. ruixibiotech.com The N-hydroxysuccinimide (NHS) ester group facilitates covalent conjugation to primary amines on biomolecules, enabling the creation of targeted probes. ruixibiotech.combioacts.com

Future research is focused on refining these processes to create even more versatile and specific research tools. Key areas of advancement include:

Novel Conjugation Chemistries: While NHS ester chemistry is well-established, researchers are exploring alternative and more efficient conjugation methods. nih.gov This includes click chemistry reactions, which offer high specificity and reaction rates, allowing for the attachment of Disulfo-ICG to a wider range of biomolecules with greater control. nih.gov

Site-Specific Labeling: Developing techniques for the site-specific attachment of Disulfo-ICG to proteins and antibodies is a critical goal. This ensures that the functionality of the biomolecule is not compromised and that the fluorescent tag is optimally positioned for imaging.

Multi-Functional Probes: There is a growing interest in creating multi-functional probes that combine the imaging capabilities of Disulfo-ICG with other functionalities, such as therapeutic agents or other imaging modalities. For example, incorporating Disulfo-ICG into nanocarriers can enable simultaneous imaging and drug delivery. mdpi.com

These advancements in synthesis and functionalization are paving the way for a new generation of highly specific and effective research tools for molecular imaging and targeted therapies.

Table 1: Comparison of Functionalization Strategies for ICG Derivatives

Functionalization StrategyDescriptionAdvantagesChallenges
NHS Ester Coupling Reacts with primary amines on biomolecules to form stable amide bonds. bioacts.comthno.orgWell-established, commercially available reagents. bioacts.comCan lead to random labeling, potentially affecting biomolecule function.
Click Chemistry A set of biocompatible reactions that are highly specific and efficient. nih.govHigh specificity, rapid reaction rates, biocompatible. nih.govRequires the introduction of specific functional groups onto both the dye and the biomolecule. nih.gov
Lipid Insertion Incorporation of ICG-lipid conjugates into the cell membrane of carriers like red blood cells. thno.orgNon-disruptive to the carrier's surface proteins. thno.orgEfficiency can be dependent on the lipid anchor's molecular weight. thno.org
Biotin-Avidin Bridging An indirect conjugation method utilizing the strong interaction between biotin (B1667282) and avidin. thno.orgStrong and stable linkage.Can increase the overall size of the conjugate, potentially affecting pharmacokinetics.

Exploration of New Preclinical Research Applications in Emerging Disease Models

The enhanced properties of Disulfo-ICG-NHS make it a valuable tool for studying a wide range of diseases in preclinical models. Its strong fluorescence in the near-infrared II (NIR-II) window (1000-1700 nm) allows for deeper tissue penetration and higher spatial resolution compared to traditional NIR-I imaging. nih.govnih.gov This is particularly advantageous for imaging deep-seated tumors and other pathologies. mdpi.com

Emerging preclinical research applications for Disulfo-ICG-NHS include:

Oncology: Researchers are using Disulfo-ICG-NHS-conjugated antibodies and nanoparticles to specifically target and visualize tumors. nih.govnih.gov This enables studies on tumor growth, metastasis, and the effectiveness of anti-cancer therapies in real-time. For instance, it has been used to guide the surgical resection of residual breast cancer lesions in mouse models. nih.gov

Inflammatory Diseases: The ability to label and track immune cells is crucial for understanding inflammatory processes. Disulfo-ICG-NHS can be used to label macrophages and other immune cells to study their role in diseases like atherosclerosis and arthritis.

Neurological Disorders: While imaging the brain presents significant challenges, the deep tissue penetration of NIR-II fluorescence offers new possibilities. Researchers are exploring the use of Disulfo-ICG-NHS probes to study the blood-brain barrier, neuroinflammation, and the progression of neurodegenerative diseases in animal models. europa.eu

Lymphatic System Imaging: Nanoprobes based on ICG derivatives are being developed for enhanced lymphatic system imaging, which is critical for understanding cancer metastasis and immune responses. frontiersin.org

The development of new and more sophisticated disease models, combined with the advanced imaging capabilities of Disulfo-ICG-NHS, promises to yield significant insights into disease mechanisms and therapeutic interventions.

Development of Next-Generation Activatable and Ratiometric Probes for Advanced Research

A significant area of future research lies in the development of "smart" probes that can be activated in response to specific biological cues or provide ratiometric measurements.

Activatable Probes: These probes are designed to be "off" (non-fluorescent) until they encounter a specific enzyme or environmental condition, at which point they are "turned on" (become fluorescent). This approach dramatically improves the signal-to-background ratio by minimizing fluorescence from non-target areas. nih.gov For example, a probe could be designed to be activated by enzymes that are overexpressed in tumors, leading to highly specific tumor imaging. frontiersin.org

Ratiometric Probes: These probes contain two fluorophores, a target-sensitive fluorophore and a reference fluorophore. The ratio of their fluorescence intensities provides a quantitative measure of a specific analyte, such as pH or ion concentration, independent of the probe's concentration. nih.gov This allows for more precise and reliable measurements of the cellular microenvironment.

The development of activatable and ratiometric probes based on Disulfo-ICG-NHS will provide researchers with powerful new tools for studying dynamic biological processes with high sensitivity and specificity.

Integration with Microfluidic Devices and Organ-on-a-Chip Technologies for In Vitro Research

Microfluidic devices and organ-on-a-chip technologies are revolutionizing in vitro research by providing more physiologically relevant models of human tissues and organs. nih.govmdpi.com These platforms allow for precise control over the cellular microenvironment and enable high-throughput screening of drugs and other compounds. mdpi.comelveflow.com

The integration of Disulfo-ICG-NHS with these technologies offers several exciting possibilities:

Real-time Monitoring of Cellular Processes: Disulfo-ICG-NHS can be used to label specific cell types or proteins within a microfluidic device, allowing for real-time visualization of cellular behavior, cell-cell interactions, and the effects of various stimuli.

High-Throughput Drug Screening: By incorporating Disulfo-ICG-NHS-based probes into organ-on-a-chip models, researchers can rapidly assess the efficacy and toxicity of new drug candidates in a more human-relevant context. technologypublisher.comengineering.org.cn

Modeling Disease in a Dish: These integrated systems can be used to create sophisticated models of diseases such as cancer, allowing researchers to study disease progression and test new therapies in a controlled environment. mdpi.com

The combination of Disulfo-ICG-NHS with microfluidics and organ-on-a-chip technology holds immense potential for accelerating drug discovery and advancing our understanding of human biology and disease.

Addressing Challenges in Deep Tissue Imaging and Spatiotemporal Resolution in Research

Despite the advantages of NIR-II imaging, significant challenges remain in achieving high-resolution imaging deep within biological tissues. thno.orgucsd.edu Light scattering and absorption by tissues can still limit imaging depth and degrade image quality. nih.gov

Future research will focus on overcoming these challenges through a combination of strategies:

Improving Fluorophore Brightness and Photostability: Synthesizing new ICG derivatives with higher quantum yields and greater resistance to photobleaching will improve signal strength and allow for longer imaging times. frontiersin.org

Advanced Imaging Techniques: The development of advanced microscopy techniques, such as two-photon microscopy, can further enhance imaging depth and resolution. frontiersin.org

Computational Image Correction: Sophisticated algorithms can be used to correct for the effects of light scattering and absorption, improving the clarity and accuracy of deep tissue images.

By addressing these challenges, researchers will be able to unlock the full potential of Disulfo-ICG-NHS for non-invasive, high-resolution imaging of biological processes deep within living organisms. A recent study highlighted a new 3D immunohistochemistry method that enhances deep tissue imaging, though it noted decreased signal homogeneity in tissues thicker than 1 mm. news-medical.net

Potential for Translation of Research Methodologies to Novel Preclinical Tools

The ultimate goal of much biomedical research is to translate laboratory findings into clinical applications. The research methodologies developed using Disulfo-ICG-NHS have the potential to be translated into novel preclinical tools that can improve disease diagnosis and treatment.

The journey from a promising preclinical finding to a clinically approved therapy is long and complex. nih.gov However, the unique properties of ICG and its derivatives, including their approval by the FDA for certain clinical applications, provide a promising pathway for translation. nih.goviris-biotech.de Research is ongoing to identify the factors that influence the successful translation of therapies from the laboratory to patients. nih.gov

The development of targeted Disulfo-ICG-NHS probes for specific diseases could lead to:

More Sensitive Diagnostic Tools: Probes that specifically target cancer cells or other disease markers could enable earlier and more accurate diagnosis.

Image-Guided Surgery: The use of fluorescent probes to illuminate tumors during surgery can help surgeons to more completely resect cancerous tissue while sparing healthy tissue. nih.gov

Personalized Medicine: By using probes to assess the specific characteristics of a patient's disease, clinicians may be able to select the most effective therapies.

The continued development and application of Disulfo-ICG-NHS in preclinical research will undoubtedly pave the way for new and improved tools for fighting human disease.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing Disulfo-ICG-NHS (disodium) to ensure purity and functionality?

Disulfo-ICG-NHS (disodium) is typically synthesized via sulfonation of indocyanine green (ICG), followed by NHS ester activation. Key steps include:

  • Purification : Use reversed-phase HPLC or size-exclusion chromatography to isolate the compound, ensuring removal of unreacted ICG or byproducts.
  • Characterization : Validate purity (>95%) via LC-MS and UV-Vis spectroscopy (peak absorbance ~780–800 nm). Confirm sulfonation and NHS ester integrity using 1^1H-NMR and FTIR (e.g., sulfonate group peaks at 1030–1200 cm1^{-1}) .
  • Quality Control : Batch variability can arise from incomplete sulfonation; include fluorescence quantum yield measurements (reference: ICG Φ = 0.012–0.014 in DMSO) for consistency .

Q. How should Disulfo-ICG-NHS (disodium) be stored to maintain stability, and what are common pitfalls in handling?

  • Storage : Aliquot in airtight, light-protected vials under inert gas (argon/nitrogen). Store at –20°C; avoid freeze-thaw cycles to prevent hydrolysis of the NHS ester .
  • Reconstitution : Use anhydrous DMSO or PBS (pH 7.4) for solubility. Note that aqueous solutions degrade within hours; prepare fresh before experiments .
  • Pitfalls : Moisture exposure accelerates NHS ester hydrolysis, reducing conjugation efficiency. Always equilibrate vials to room temperature in a desiccator before opening .

Q. What methodologies are effective for conjugating Disulfo-ICG-NHS (disodium) to biomolecules (e.g., antibodies, peptides)?

  • Reaction Conditions : Optimize pH (8.0–8.5) and molar ratio (dye:biomolecule = 5:1 to 10:1) to target primary amines (e.g., lysine residues). Incubate 2–4 hours at 4°C to minimize aggregation .
  • Purification : Remove unreacted dye using size-exclusion chromatography (e.g., PD-10 columns) or dialysis (MWCO 3.5 kDa).
  • Validation : Measure degree of labeling (DoL) via UV-Vis (calculate using ε780_{780} ≈ 210,000 M1^{-1}cm1^{-1}) and confirm functionality via fluorescence microscopy or flow cytometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields of Disulfo-ICG-NHS (disodium) across studies?

Discrepancies often arise from solvent polarity, pH, or aggregation. To standardize measurements:

  • Solvent Selection : Use DMSO for monomeric dye or PBS for aqueous studies. Aggregation in PBS reduces Φ; compare data with a reference dye (e.g., ICG in DMSO) .
  • Instrument Calibration : Validate spectrometer sensitivity using rhodamine B (Φ = 0.48 in ethanol). Correct for inner-filter effects at high concentrations (>5 µM) .
  • Report Conditions : Explicitly state solvent, temperature, and excitation/emission slit widths to enable cross-study comparisons .

Q. What strategies optimize in vivo imaging protocols using Disulfo-ICG-NHS (disodium)-labeled probes?

  • Dosing : Tailor concentrations to avoid self-quenching (typical range: 0.1–1 mg/kg in rodents). Pre-inject blocking agents (e.g., BSA) to reduce nonspecific binding .
  • Kinetics : Perform time-lapse imaging to track biodistribution (peak signal at 1–2 hours post-injection). Use multispectral imaging to separate autofluorescence .
  • Validation : Co-administer unlabeled probes as controls to confirm specificity. Quantify signal-to-noise ratios across tissues .

Q. How can batch-to-batch variability in Disulfo-ICG-NHS (disodium) impact experimental reproducibility, and how is this mitigated?

Variability in sulfonation efficiency or residual solvents affects conjugation and fluorescence. Mitigation steps include:

  • Batch Testing : Pre-screen each batch via LC-MS and fluorescence spectroscopy. Reject batches with >5% impurity .
  • Standardized Protocols : Use consistent conjugation buffers (e.g., 0.1 M sodium bicarbonate, pH 8.3) and reaction times.
  • Interlab Calibration : Share reference samples between labs to align measurement protocols .

Q. What experimental designs are critical for validating the specificity of Disulfo-ICG-NHS (disodium) in molecular targeting studies?

  • Negative Controls : Use non-targeting ligands (e.g., IgG isotype controls) conjugated to Disulfo-ICG-NHS to assess background binding .
  • Competition Assays : Pre-incubate target cells with excess unlabeled ligand to block dye-conjugate binding. Quantify fluorescence reduction via flow cytometry .
  • Cross-Validation : Confirm target engagement with orthogonal methods (e.g., SPR, ELISA) .

Q. How should researchers address conflicting data on the photostability of Disulfo-ICG-NHS (disodium) in longitudinal imaging studies?

  • Light Exposure Limits : Use low-intensity excitation (e.g., 10 mW/cm2^2) and limit exposure time to minimize photobleaching .
  • Stabilizers : Add antioxidants (e.g., 1% ascorbic acid) or oxygen scavengers (e.g., glucose oxidase/catalase) to imaging buffers .
  • Quantitative Metrics : Report half-life of fluorescence decay under standardized conditions to enable cross-study comparisons .

Methodological Notes

  • Data Interpretation : Discuss results in the context of solvent effects, aggregation propensity, and instrument limitations .
  • Ethical Considerations : For in vivo studies, adhere to institutional guidelines for dye dosage and animal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.